N-(5-chloro-2,4-dimethoxyphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide is a complex organic compound characterized by its unique tetracyclic structure and various functional groups. This compound falls under the category of synthetic organic molecules and is notable for its potential applications in medicinal chemistry and pharmaceuticals.
This compound can be classified as a member of the class of organic compounds known as amides, specifically those containing a chloro-substituted aromatic ring. The presence of multiple methoxy groups and a unique tetracyclic framework indicates its potential for diverse biological activities. The compound's molecular formula is , with a molecular weight of approximately 389.84 g/mol .
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide typically involves several steps:
Each step requires careful optimization to achieve high yields and purity of the final product.
The molecular structure of N-(5-chloro-2,4-dimethoxyphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide features:
The compound's structural complexity is reflected in its SMILES notation: COc1cc(c(cc1NC(NC1CCN(C1=O)c1ccccc1)=O)[Cl])OC, indicating various substituents on the aromatic rings .
N-(5-chloro-2,4-dimethoxyphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide can undergo several types of chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives for further studies.
The mechanism of action for N-(5-chloro-2,4-dimethoxyphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide is not fully elucidated but is hypothesized to involve:
Further research is needed to define its precise biological pathways.
The physical and chemical properties of N-(5-chloro-2,4-dimethoxyphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide include:
| Property | Value |
|---|---|
| Molecular Weight | 389.84 g/mol |
| Molecular Formula | C19H20ClN3O4 |
| LogP | 2.6257 |
| Polar Surface Area | 64.888 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
These properties suggest moderate lipophilicity which may influence its bioavailability and pharmacokinetic profile .
N-(5-chloro-2,4-dimethoxyphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide holds promise in various scientific fields:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: